1,2-Bis(trifluoromethyl)cyclohexane
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Overview
Description
1,2-Bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. The trifluoromethyl group is known for its significant impact on the physical and chemical properties of organic molecules, making compounds like this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)cyclohexane can be synthesized through radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to a cyclohexane derivative . This reaction typically requires the use of photoredox catalysts, such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives, under visible light irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale photoredox catalysis, utilizing efficient and selective introduction of trifluoromethyl groups into the cyclohexane ring. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclohexane derivatives .
Scientific Research Applications
1,2-Bis(trifluoromethyl)cyclohexane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)cyclohexane involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroethane: Contains a single trifluoromethyl group and is used in similar applications.
Trifluoromethane: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
1,2-Bis(trifluoromethyl)cyclohexane is unique due to the presence of two trifluoromethyl groups on a cyclohexane ring, which significantly enhances its chemical and physical properties compared to compounds with a single trifluoromethyl group . This dual substitution provides greater stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
1,2-bis(trifluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBJEMVFBTTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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